Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3,4-difluorophenyl substituent at the 2-position of the piperazine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine scaffolds in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes (e.g., histone deacetylases) . The Boc group enhances solubility and stability during synthetic workflows, while the 3,4-difluorophenyl moiety modulates electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
MYIXTKUDGFCOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl piperazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substitution Pattern on the Aromatic Ring
Tert-butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (Compound 22)
- Structure : 3,5-Difluorophenyl substitution at the 4-position of piperazine.
- Synthesis : Prepared via nickel-catalyzed cross-coupling of 1-bromo-3,5-difluorobenzene with Boc-piperazine (62% yield) .
- Biological Relevance: Serves as a precursor to benzoimidazolone derivatives targeting neurological receptors .
Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate
- Structure : 3,4-Difluorophenyl substitution at the 3-position of piperazine.
- Key Differences :
Functional Group Variations
Sulfonyl and Heterocyclic Derivatives
- Tert-butyl-4-(1-((3,4-dichlorophenyl)sulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)piperazine-1-carboxylate (26') Structure: Incorporates a sulfonyl-pyrroloquinoline moiety. Key Differences:
- Increased Molecular Weight: The bulky pyrroloquinoline system enhances steric hindrance, likely reducing membrane permeability compared to the simpler difluorophenyl analog .
- Activity : Dual 5-HT3/5-HT6 receptor antagonist due to sulfonyl and heterocyclic groups .
Triazole and Pyrimidine Derivatives
- Tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5e)
- Structure : Features a triazole-thiopyrimidine side chain.
- Key Differences :
- Multitarget Potential: The triazole-pyrimidine motif enhances histone deacetylase (HDAC) inhibition, relevant in cancer therapy .
- Solubility : Polar triazole groups may improve aqueous solubility compared to the hydrophobic difluorophenyl analog .
Electronic and Steric Modifications
Thiadiazole and Oxadiazole Derivatives
- Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)
- Structure : Contains a thiadiazole ring fused to pyridine.
- Key Differences :
- Applications : Intermediate in synthesizing kinase inhibitors .
Trifluoromethyl and Sulfonyl Derivatives
- Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate
- Structure : Sulfonyl and trifluoromethoxy groups.
- Key Differences :
- Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism, extending half-life .
- Steric Bulk : Sulfonyl groups may hinder binding to flat receptor pockets compared to planar difluorophenyl analogs .
Biological Activity
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate (CAS No. 951626-88-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H20F2N2O2
- Molecular Weight : 298.33 g/mol
- IUPAC Name : this compound
This compound exhibits various biological activities, primarily through interactions with neurotransmitter receptors and enzymes involved in critical metabolic pathways:
- Serotonin Receptor Modulation : The compound has shown potential as a serotonin receptor modulator, which may contribute to its antidepressant and anxiolytic effects. Research indicates that piperazine derivatives often interact with serotonin receptors, influencing mood and anxiety levels.
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action against tumor cells.
- Inhibition of Enzymatic Activity : Like many piperazine derivatives, it may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, enhancing the availability of neurotransmitters such as dopamine and serotonin in the brain.
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its derivatives:
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of this compound against various human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 9.2 µM to 10.5 µM across different cell types, indicating its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of this compound. It was found to exhibit moderate activity as a serotonin receptor modulator, suggesting its possible application in treating mood disorders. The study highlighted the need for further exploration into its efficacy and safety profile in vivo.
Q & A
Q. What are the key steps for synthesizing tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate?
The synthesis typically involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane .
- Substitution : Coupling the protected piperazine with 3,4-difluorophenyl derivatives (e.g., aryl halides) via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are often used .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures yields >90% purity .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for difluorophenyl; Boc tert-butyl at δ 1.4 ppm) .
- HPLC : Purity >98% is verified using C18 columns (acetonitrile/water gradient) .
- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 341.3 for C₁₆H₂₀F₂N₂O₂) .
Q. What are the primary applications in pharmacological research?
The compound serves as:
- A precursor for bioactive molecules targeting serotonin (5-HT) or dopamine receptors due to the piperazine scaffold’s flexibility .
- A model system for studying fluorinated aromatic interactions with enzymes (e.g., cytochrome P450 isoforms) via metabolic stability assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Critical parameters include:
- Solvent selection : Tetrahydrofuran (THF) or toluene enhances reaction rates compared to DMF .
- Catalyst loading : Reducing Pd catalyst from 5 mol% to 2 mol% with microwave irradiation (80°C, 30 min) maintains >85% yield while lowering costs .
- Workflow automation : Continuous-flow systems minimize intermediate degradation and improve reproducibility .
Q. How should researchers resolve contradictions in biological activity data?
Discrepancies (e.g., variable IC₅₀ values in receptor binding assays) may arise from:
- Stereochemical impurities : Chiral HPLC or SFC separates enantiomers, which may exhibit 10–100x differences in receptor affinity .
- Metabolic interference : LC-MS/MS identifies metabolites (e.g., de-fluorinated products) that compete with the parent compound in assays .
- Buffer conditions : Phosphate vs. HEPES buffers alter ionization states, affecting binding kinetics (e.g., pKa shifts for piperazine NH groups) .
Q. What computational methods predict the compound’s receptor interactions?
Advanced strategies include:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT₃ receptors, highlighting hydrogen bonds with Thr206 and π-π stacking with Phe199 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers, identifying critical residues for mutagenesis studies .
Q. How does fluorination impact pharmacokinetic properties?
Comparative studies with non-fluorinated analogs show:
- Increased metabolic stability : 3,4-Difluoro substitution reduces CYP2D6-mediated oxidation by 60% (t₁/₂ = 4.2 h vs. 1.8 h) .
- Enhanced blood-brain barrier penetration : LogP increases by 0.5–0.8 units, correlating with 2x higher brain/plasma ratios in rodent models .
Methodological Considerations
Q. What protocols validate synthetic intermediates?
- In-situ monitoring : ReactIR tracks Boc deprotection (disappearance of carbonyl peak at 1680 cm⁻¹) .
- X-ray crystallography : Resolves ambiguous NOE signals in piperazine ring conformers (e.g., chair vs. boat) .
Q. How are structure-activity relationships (SAR) systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
